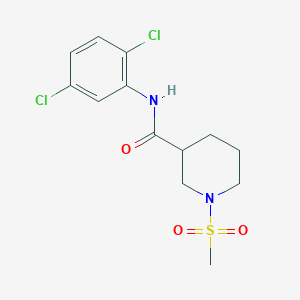
1,3-dimethyl-3-(4-morpholinyl)butyl 2,2-dimethylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-3-(4-morpholinyl)butyl 2,2-dimethylpropanoate hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMBMPP and is a potent inhibitor of the enzyme acetylcholinesterase.
Wirkmechanismus
DMBMPP is a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. DMBMPP has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMBMPP has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been found to reduce the levels of amyloid plaques and neurofibrillary tangles in the brain. Additionally, DMBMPP has been found to have anti-inflammatory and antioxidant effects, which may protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMBMPP in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one limitation of DMBMPP is its potential toxicity. High doses of DMBMPP have been found to cause liver damage in animal studies, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on DMBMPP. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research is the investigation of the potential use of DMBMPP in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of new formulations of DMBMPP that can improve its bioavailability and reduce its toxicity may also be an area of future research.
Synthesemethoden
The synthesis of DMBMPP involves the reaction of 4-morpholinebutanol, 2,2-dimethylpropanoic acid, and thionyl chloride in the presence of triethylamine. The resulting product is then treated with 1,3-dimethyl-2-imidazolidinone to obtain the hydrochloride salt form of DMBMPP. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
DMBMPP has been extensively studied for its potential use in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain. DMBMPP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. By inhibiting the activity of acetylcholinesterase, DMBMPP can increase the levels of acetylcholine in the brain, which may improve cognitive function in patients with Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-methyl-4-morpholin-4-ylpentan-2-yl) 2,2-dimethylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.ClH/c1-12(19-13(17)14(2,3)4)11-15(5,6)16-7-9-18-10-8-16;/h12H,7-11H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOALHAIGNSWYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)N1CCOCC1)OC(=O)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-4-morpholin-4-ylpentan-2-yl) 2,2-dimethylpropanoate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methylnicotinamide](/img/structure/B6079438.png)
![1-(1-azocanyl)-3-(4-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079443.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6079449.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6079459.png)
![3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6079475.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B6079483.png)
![1-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B6079488.png)

![N-(3-pyridinylmethyl)-3-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6079502.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6079511.png)
![(4-chlorophenyl)[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6079513.png)
![1-(4-chlorophenyl)-N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6079527.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide hydrochloride](/img/structure/B6079531.png)
![2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6079543.png)